![molecular formula C17H16N2 B14546913 1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline CAS No. 61938-89-4](/img/structure/B14546913.png)
1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is a nitrogen-containing heterocyclic compound. It is part of the quinazoline family, which is known for its diverse biological activities. This compound has a unique structure that includes a pyrrole ring fused with a quinazoline ring, making it an interesting subject for various scientific studies .
Preparation Methods
The synthesis of 1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of tricyclic quinazoline-4-thione with hydrazine hydrate can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for reduction and electrophilic agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties . In medicinal chemistry, it is explored for its kinase inhibitory activities, making it a potential candidate for drug development . Additionally, its unique structure makes it a valuable scaffold for designing new bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can exert its therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparison with Similar Compounds
1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazines and pyrrolo[2,1-b]quinazolinones . These compounds share similar structural features but differ in their biological activities and applications. For instance, pyrrolo[1,2-a]pyrazines are known for their antibacterial and antiviral activities, while pyrrolo[2,1-b]quinazolinones exhibit higher conformational mobility due to the presence of an additional methylene unit .
Properties
CAS No. |
61938-89-4 |
|---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline |
InChI |
InChI=1S/C17H16N2/c1-2-6-13(7-3-1)16-10-11-17-18-15-9-5-4-8-14(15)12-19(16)17/h1-9,16H,10-12H2 |
InChI Key |
OZPSAZQFKAVZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3CN2C1C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


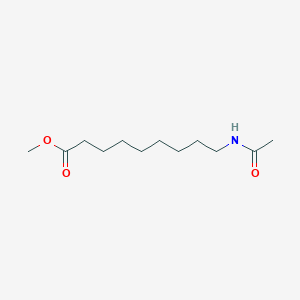

![1-Butyl-1-{2-[(diphenylacetyl)oxy]ethyl}piperidin-1-ium iodide](/img/structure/B14546850.png)

amino}pentan-1-OL](/img/structure/B14546880.png)
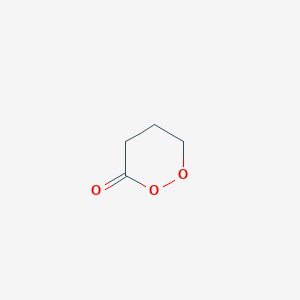
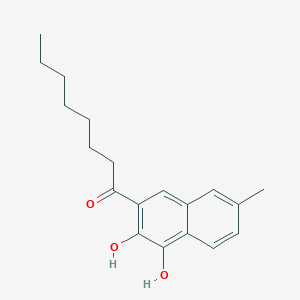
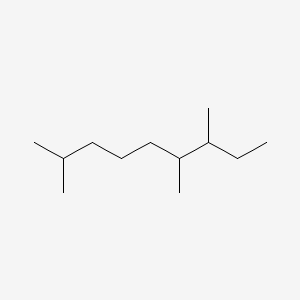
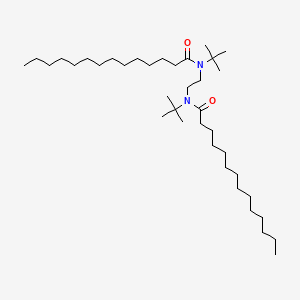
![N,2-Dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B14546909.png)
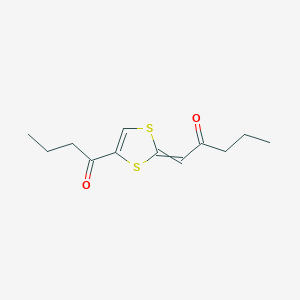
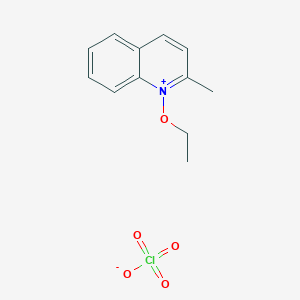
![Thieno[2,3-c][1,6]naphthyridin-6(5H)-one](/img/structure/B14546929.png)
![1-[(5-Bromopentyl)oxy]-2-phenoxybenzene](/img/structure/B14546931.png)
